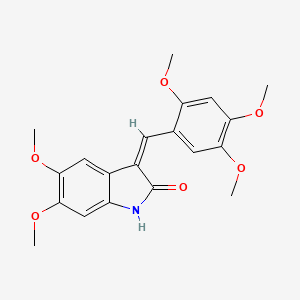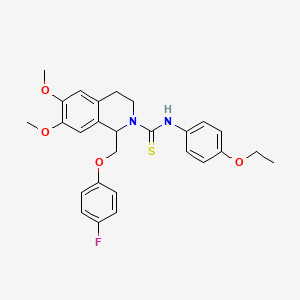
(3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one typically involves the condensation of 5,6-dimethoxyindole-2-one with 2,4,5-trimethoxybenzaldehyde. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process.
Industrial Production Methods
On an industrial scale, the synthesis may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be used to optimize the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
(3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials.
Mechanism of Action
The mechanism of action of (3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and indole core allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways or interact with receptors involved in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxybenzylidene Propanedinitrile: Another compound with multiple methoxy groups, used in similar applications.
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds, including pharmaceuticals.
4-(2,4,5-Trimethoxybenzylidene)-2-Phenyl-2-Oxazolin-5-One: A compound with similar structural features, used in medicinal chemistry.
Uniqueness
(3Z)-5,6-dimethoxy-3-(2,4,5-trimethoxybenzylidene)-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of methoxy groups and indole core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21NO6 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(3Z)-5,6-dimethoxy-3-[(2,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C20H21NO6/c1-23-15-10-19(27-5)16(24-2)7-11(15)6-13-12-8-17(25-3)18(26-4)9-14(12)21-20(13)22/h6-10H,1-5H3,(H,21,22)/b13-6- |
InChI Key |
YQRIYZXOBDZJCE-MLPAPPSSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C3=CC(=C(C=C3NC2=O)OC)OC)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C3=CC(=C(C=C3NC2=O)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[4-(2,5-Dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B14999002.png)
![2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14999014.png)
![1-(4-ethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B14999021.png)
![4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B14999029.png)
![methyl 4-(3-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999033.png)
![4-(butylsulfanyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14999034.png)
![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide](/img/structure/B14999037.png)
![Ethyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14999043.png)

![4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14999055.png)
![ethyl 6-(2-ethoxybenzoyl)imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999063.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B14999069.png)
![7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14999082.png)
![N-(furan-2-ylmethyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B14999084.png)
